molecular formula C26H21N3O3S B2970507 N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 866873-65-6

N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2970507
CAS No.: 866873-65-6
M. Wt: 455.53
InChI Key: JBIRUXGIQSUKDI-UHFFFAOYSA-N
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Description

N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide (hereafter referred to as Compound X) is a structurally complex heterocyclic molecule featuring a tricyclic core with fused oxa- and diaza-rings, a benzyl-substituted thioether linkage, and an acetamide side chain.

Properties

IUPAC Name

N-benzyl-2-[(3-benzyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c30-22(27-15-18-9-3-1-4-10-18)17-33-26-28-23-20-13-7-8-14-21(20)32-24(23)25(31)29(26)16-19-11-5-2-6-12-19/h1-14H,15-17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIRUXGIQSUKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and mechanisms of action.

Synthesis

The synthesis of this compound involves several steps that typically include:

  • Formation of the Diazatricyclo Core : The initial step involves the creation of the tricyclic structure through cyclization reactions.
  • Introduction of the Benzyl Group : A benzyl group is added to enhance biological activity.
  • Sulfanyl Group Attachment : The sulfanyl moiety is introduced to improve solubility and interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of benzodiazepines and pyrimidines have shown efficacy against various cancer cell lines:

Compound TypeCancer TypeActivity Observed
Pyrimidine DerivativesColon Cancer (HT29)IC50 values in low micromolar range
Benzodiazepine AnalogsProstate Cancer (DU145)Inhibition of cell proliferation

The anticancer activity of N-benzyl compounds is often linked to their ability to inhibit key enzymes involved in tumor growth and proliferation, such as EGFR tyrosine kinase .

The proposed mechanisms through which N-benzyl derivatives exert their biological effects include:

  • Enzyme Inhibition : Compounds may bind to active sites or allosteric sites on target enzymes, inhibiting their function.
  • Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, preventing further proliferation.
  • Apoptosis Induction : They can trigger programmed cell death pathways through various signaling mechanisms.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Pyrimidine Derivatives : A study found that pyrimidine-based compounds showed anti-inflammatory and anticancer properties through inhibition of NF-kB signaling pathways .
  • Research on Diazatricyclo Compounds : Another investigation indicated that similar diazatricyclo compounds demonstrated antimicrobial and antifungal activities, suggesting a broad spectrum of biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided (e.g., ) focuses on marine actinomycete-derived metabolites like salternamides, which share structural motifs with Compound X, such as fused heterocycles and sulfur-containing groups. Below is a comparative analysis based on general structural and functional analogs:

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Bioactivity (Reported) Source
Compound X Tricyclic oxa/diaza system Benzyl-thioether, acetamide Unknown (no data) Synthetic/Unspecified
Salternamide E Bicyclic depsipeptide Ester, amide, halogenated aryl Anticancer, antimicrobial Marine actinomycetes
Diazepinomicin Benzodiazepine-fused quinone Quinone, diazepine Antibacterial, kinase inhibition Marine Streptomyces
Thiocoraline Bisthiodepsipeptide Disulfide, cyclic peptide Antitumor (DNA polymerase inhibitor) Marine Micromonospora

Key Observations:

Structural Complexity: Compound X’s tricyclic scaffold distinguishes it from salternamides (bicyclic) and diazepinomicin (benzodiazepine-quinone hybrid). Its benzyl-thioether group is rare among marine-derived analogs, which often prioritize disulfide or ester linkages .

Synthetic vs. Natural Origin : Compound X’s synthetic origin (implied by naming conventions) contrasts with marine-derived analogs, which often exhibit evolutionary optimization for biological interactions .

Research Findings and Limitations

  • This suggests Compound X may belong to a distinct chemical class or synthetic lineage.
  • Therapeutic Potential: Benzyl-thioether moieties in drugs like ticlopidine (antiplatelet agent) suggest Compound X could interact with cysteine-rich targets (e.g., proteases), but this remains speculative without empirical validation.

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